molecular formula C11H15N B3022911 3-(3-Methylphenyl)pyrrolidine CAS No. 954220-64-5

3-(3-Methylphenyl)pyrrolidine

Cat. No. B3022911
CAS RN: 954220-64-5
M. Wt: 161.24 g/mol
InChI Key: HKCRRUSIWHNQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)pyrrolidine is a chemical compound with the CAS Number: 954220-64-5 . It has a molecular weight of 161.25 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 3-(3-Methylphenyl)pyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 3-(3-Methylphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle, and its saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .


Chemical Reactions Analysis

Pyrrolidine compounds, including 3-(3-Methylphenyl)pyrrolidine, are known for their wide range of biological activities. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

3-(3-Methylphenyl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 161.25 . The InChI Code for this compound is 1S/C11H15N/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3 .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold serves as a valuable building block for drug development. Its sp³-hybridized carbon atoms allow efficient exploration of pharmacophore space. Additionally, the non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) contributes to increased three-dimensional coverage. Researchers have designed bioactive molecules based on the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds exhibit target selectivity and diverse biological profiles .

Dopaminergic System Modulation

Certain pyrrolidine derivatives, such as α-pyrrolidinophenones, impact the dopaminergic system. These compounds can stimulate locomotor activity and have been studied for their potential effects on behavior. Understanding their interactions with dopamine receptors provides insights into their pharmacological properties .

Anticonvulsant and Antinociceptive Activities

Researchers have synthesized 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids and evaluated their anticonvulsant and antinociceptive properties in animal models. These studies contribute to our understanding of the compound’s potential therapeutic applications .

PPARα/γ Functional Activities

SAR studies have revealed that oxybenzyl pyrrolidine acid analogs offer a balanced functional activity profile for PPARα and PPARγ. The cis-configuration of substituents in positions 3 and 4 of the pyrrolidine ring is preferred, impacting the compound’s biological properties .

Structural Diversity and ADME/Tox Optimization

Heteroatomic saturated ring systems, like pyrrolidine, allow for greater structural diversity in drug design. Medicinal chemists strategically introduce nitrogen heterocycles to modify physicochemical parameters and optimize ADME (absorption, distribution, metabolism, excretion) and toxicity profiles .

Safety and Hazards

3-(3-Methylphenyl)pyrrolidine is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

Pyrrolidine compounds, including 3-(3-Methylphenyl)pyrrolidine, have shown promise in the treatment of various human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring, which allows for different stereoisomers, could be a key factor in this research .

properties

IUPAC Name

3-(3-methylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCRRUSIWHNQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)pyrrolidine

CAS RN

954220-64-5
Record name 3-(3-methylphenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylphenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(3-Methylphenyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
3-(3-Methylphenyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
3-(3-Methylphenyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
3-(3-Methylphenyl)pyrrolidine
Reactant of Route 6
3-(3-Methylphenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.